molecular formula C11H9BrN2O2 B1529326 3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 1482889-48-4

3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No. B1529326
M. Wt: 281.1 g/mol
InChI Key: IRLHQLUIHQTMTF-UHFFFAOYSA-N
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Description

The compound “3-(2-Bromophenoxy)propanenitrile” has a CAS Number of 154405-38-6 and a molecular weight of 226.07 . Another compound, “3-((2-(2-BROMOPHENOXY)PROPANOYL)HYDRAZONO)-N-PHENYLBUTANAMIDE”, has a CAS Number of 892146-23-5 and a molecular weight of 418.294 .


Synthesis Analysis

The synthesis of N, N’-hexamethylenebis[(2-bromophenoxy)-carbamate] and its derivatives has been studied . The reaction yield was from 90.6% to 93.3% .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, “3-(2-bromophenoxy)-2-cyanopropanoic acid” contains total 23 bond(s); 15 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 nitrile(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

The presence of impurities, particularly the API-related impurities, i.e., degradation-related impurities (DRIs) and interaction-related impurities (IRIs), may affect the quality, safety, and efficacy of drug products . Procedures for the identification of DPIs in pharmaceuticals, i.e., ethyl cysteinate dimer, ®-N-methyl-3- (2-bromophenoxy)-3-phenylpropanamine, sestamibi, etc., using high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) were studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and stability.

Scientific Research Applications

Chemical Synthesis and Reactions

Research in chemical synthesis has demonstrated the versatility of bromophenol derivatives and related compounds in creating a variety of heterocyclic products. For instance, the synthesis and reactions of some 2-Methyl-4-oxo-4H-1-benzopyrans have paved the way for the development of quinoxalinyl, benzothiazinyl derivatives, and more through bromination and subsequent reactions with amines, hydrazine, and hydroxylamine (Ibrahim, El-Shaaer, & Hassan, 2002). Such synthetic pathways highlight the potential for generating novel compounds with diverse chemical structures.

Natural Product Isolation and Characterization

The marine environment has been a rich source of bromophenol derivatives, showing significant biological activities. For example, bromophenol coupled with diketopiperazine from the marine red alga Symphyocladia latiuscula was identified, showcasing the biodiversity of marine species and their chemical uniqueness (Xu et al., 2012). These findings emphasize the importance of marine natural products in drug discovery and development.

Biological Activities and Potential Applications

Bromophenol derivatives have been studied for their antibacterial and antioxidant properties, among other biological activities. For instance, antibacterial bromophenols from the marine red alga Rhodomela confervoides have shown activity against several strains of bacteria, indicating their potential as natural antibacterial agents (Xu et al., 2003). Additionally, cellular antioxidant effects of bromophenols from the red algae Vertebrata lanosa have been demonstrated, suggesting their application as natural antioxidants in pharmaceuticals and food preservation (Olsen et al., 2013).

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a substance and how to handle it safely. For example, the SDS for “3-(2-bromophenoxy)propanenitrile” can be found online .

properties

IUPAC Name

3-(2-bromophenoxy)-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-14-7-6-13-10(11(14)15)16-9-5-3-2-4-8(9)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLHQLUIHQTMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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